![molecular formula C14H11F3N2O2 B3179483 Methyl 2-[3-(trifluoromethyl)anilino]nicotinate CAS No. 59361-45-4](/img/structure/B3179483.png)
Methyl 2-[3-(trifluoromethyl)anilino]nicotinate
Übersicht
Beschreibung
“Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” is a chemical compound that is part of the trifluoromethylbenzene series . It is used as a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-Methyl-3-(trifluoromethyl)aniline with 2-chloronicotinate in ethylene glycol . An improved synthesis of 2-methyl-3-(trifluoromethyl)aniline has been reported . A more detailed synthesis process can be found in the document titled "DEVELOPMENT OF A BENCH-SCALE PHARMACEUTICAL SYNTHESIS" .Molecular Structure Analysis
The molecular formula of “this compound” is C14H11F3N2O2 . The InChI code for the compound is 1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11 .Chemical Reactions Analysis
“this compound” may be used in chemical synthesis . It may also be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Pharmacokinetic Study : A pharmacokinetic study of a related analgesic-antiinflammatory agent, 2-(2'-methyl-3'-chloro-anilino)lysine nicotinate (L-104), revealed significant insights into the absorption, distribution, metabolism, and excretion patterns of similar compounds. Key findings included detailed serum peak levels and half-life times in both rats and dogs, providing a foundational understanding of how related compounds like Methyl 2-[3-(trifluoromethyl)anilino]nicotinate might behave in biological systems (Pico et al., 1981).
Synthesis and Chemical Development
- Synthesis of Related Compounds : A study focused on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is structurally similar to this compound, describes a safe and economical synthesis process. This work is critical in understanding the synthetic pathways and industrial scalability of similar compounds (Mulder et al., 2013).
Medical and Biological Applications
- Topical Drug Delivery : Research on bicontinuous sucrose ester microemulsions as vehicles for topical delivery of drugs used methyl nicotinate as a model to induce inflammation. This study provides insights into the potential of this compound in topical applications and drug delivery systems (Bolzinger et al., 1998).
Synthesis and Metabolic Studies
- Synthesis and Metabolite Analysis : A synthesis study of 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid, a metabolite of a compound similar to this compound, provides valuable information on the metabolic pathways and possible metabolites of these types of compounds (Nemec et al., 1974).
Analgesic Properties
- Antinociceptive Activity : A study investigating the synthesis and antinociceptive activity of methyl nicotinate, a compound structurally related to this compound, revealed significant peripheral and central antinociceptive effects, suggesting potential therapeutic applications for related compounds (Erharuyi et al., 2015).
Wirkmechanismus
Target of Action
Methyl 2-[3-(trifluoromethyl)anilino]nicotinate, also known as a derivative of Niflumic acid, primarily targets Cyclooxygenase-2 (COX-2) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain . TRPV1 channels are involved in the detection of noxious stimuli, and their desensitization exhibits an analgesic effect .
Mode of Action
This compound acts as a COX-2 inhibitor and a TRPV1 channel modulator . As a COX-2 inhibitor, it prevents the formation of prostanoids, thereby reducing inflammation and pain . As a TRPV1 modulator, it can have a direct antagonistic action against TRPV1 channels and an indirect inhibition of TRP channels by blocking oxidative and inflammatory surge .
Biochemical Pathways
The compound’s action on COX-2 and TRPV1 channels affects several biochemical pathways. It inhibits the arachidonic acid pathway by blocking COX-2, reducing the production of prostanoids and thereby alleviating inflammation . It also impacts the TRP channel activity , leading to the desensitization of TRPV1 channels, which can result in an analgesic effect .
Result of Action
The inhibition of COX-2 and modulation of TRPV1 channels by this compound can lead to a reduction in inflammation and pain . Additionally, it has been suggested that certain derivatives of Niflumic acid may exhibit anticancer activity by triggering apoptosis in cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, solvent-free organic syntheses have been highlighted as environmentally friendly, operationally simple, safer, and high-speed due to the high concentration of materials . .
Safety and Hazards
Zukünftige Richtungen
“Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders . This suggests potential future directions in the development of treatments for these conditions.
Biochemische Analyse
Biochemical Properties
Niflumic acid methyl derivative plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It is known to interact with cyclooxygenase-2 (COX-2) and phospholipase A2, thereby exerting anti-inflammatory and analgesic effects . The compound inhibits the activity of these enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. Additionally, Niflumic acid methyl derivative has been shown to block Ca2±activated Cl- channels, which further contributes to its anti-inflammatory properties .
Cellular Effects
Niflumic acid methyl derivative influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and apoptosis of cancer cells by targeting epidermal growth factor receptor (EGFR) tyrosine kinase . This interaction leads to cell cycle arrest and induction of apoptosis, thereby inhibiting the growth of cancer cells. Furthermore, Niflumic acid methyl derivative modulates the expression of genes involved in inflammatory responses, contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of Niflumic acid methyl derivative involves its binding interactions with specific biomolecules and enzymes. The compound inhibits COX-2 and phospholipase A2 by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, Niflumic acid methyl derivative blocks Ca2±activated Cl- channels, reducing the influx of calcium ions and thereby decreasing cellular excitability and inflammation . These molecular interactions collectively contribute to the compound’s anti-inflammatory and analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Niflumic acid methyl derivative have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that Niflumic acid methyl derivative maintains its anti-inflammatory and analgesic properties over extended periods, although its efficacy may decrease with prolonged use due to potential degradation .
Dosage Effects in Animal Models
The effects of Niflumic acid methyl derivative vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable adverse effects . At high doses, Niflumic acid methyl derivative can cause toxicity, including gastrointestinal disturbances and renal impairment . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Niflumic acid methyl derivative is involved in various metabolic pathways, primarily through its interactions with enzymes such as COX-2 and phospholipase A2 . The compound undergoes metabolic transformations, including hydroxylation and conjugation, which facilitate its excretion from the body. These metabolic processes are essential for the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, Niflumic acid methyl derivative is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the sites of inflammation and exerts its pharmacological actions.
Subcellular Localization
Niflumic acid methyl derivative exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and channels . Additionally, post-translational modifications such as phosphorylation may affect its localization and activity, further modulating its biochemical effects .
Eigenschaften
IUPAC Name |
methyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-21-13(20)11-6-3-7-18-12(11)19-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDOBIMJBJFCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate](/img/structure/B3179402.png)
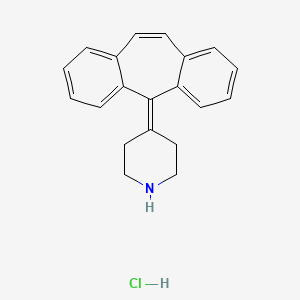
![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)

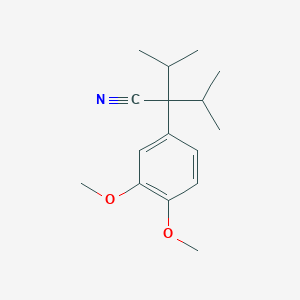

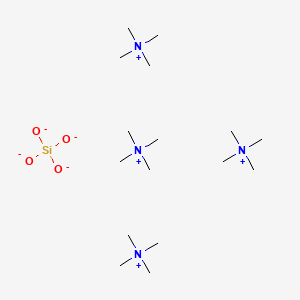
![5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179455.png)
![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)
![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)
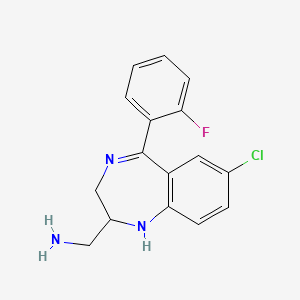
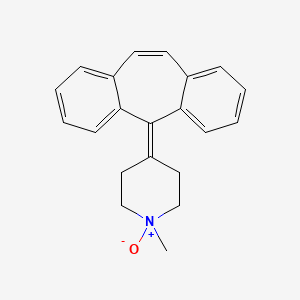

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;chloride](/img/structure/B3179495.png)